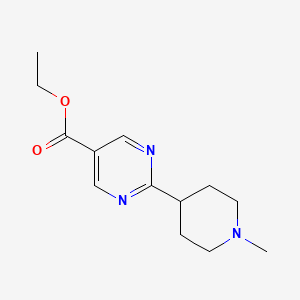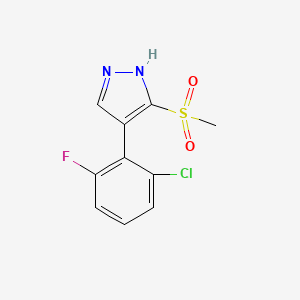![molecular formula C11H10ClN3O B11789808 4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine](/img/structure/B11789808.png)
4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrido[3,4-d]pyrimidine core, which is known for its biological activity, and a tetrahydrofuran moiety, which can influence its pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyridine-3-carbaldehyde with tetrahydrofuran-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired pyrido[3,4-d]pyrimidine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the pyrido[3,4-d]pyrimidine core.
Cyclization Reactions: The tetrahydrofuran moiety can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different functionalized pyrido[3,4-d]pyrimidine derivatives.
科学研究应用
4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying cellular processes and signaling pathways.
Chemical Biology: It can be used as a probe to investigate the function of specific proteins or enzymes in biological systems.
Industrial Applications: Its unique structure may find applications in the development of new materials or catalysts.
作用机制
The mechanism of action of 4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and proliferation . This makes it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: A related compound with a different nitrogen positioning, also studied for its biological activity.
Quinazoline: A fused pyrimidine derivative with applications in medicinal chemistry.
Uniqueness
4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine is unique due to the presence of the tetrahydrofuran moiety, which can influence its pharmacokinetic properties and enhance its ability to interact with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic efficacy.
属性
分子式 |
C11H10ClN3O |
|---|---|
分子量 |
235.67 g/mol |
IUPAC 名称 |
4-chloro-2-(oxolan-2-yl)pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H10ClN3O/c12-10-7-3-4-13-6-8(7)14-11(15-10)9-2-1-5-16-9/h3-4,6,9H,1-2,5H2 |
InChI 键 |
MUSBCYDPXVXHLR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)C2=NC3=C(C=CN=C3)C(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B11789760.png)





![2-(Benzo[b]thiophen-7-yl)pyrrolidine](/img/structure/B11789801.png)
![6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789806.png)


